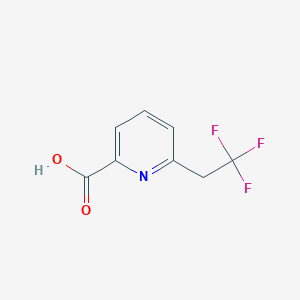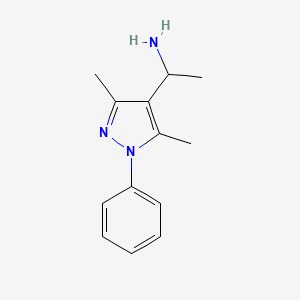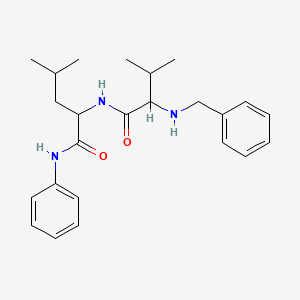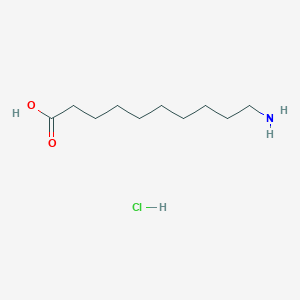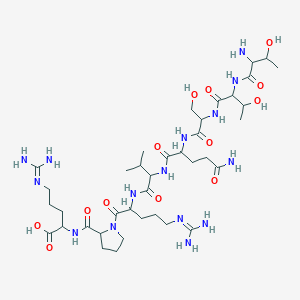
2-(2,6-Dibromophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dibromophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Dibromophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of phenylacetaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(2,6-Dibromophenyl)acetic acid.
Reduction: 2-(2,6-Dibromophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
2-(2,6-Dibromophenyl)acetaldehyde can be compared with other brominated phenylacetaldehydes:
2-(2,4-Dibromophenyl)acetaldehyde: Similar structure but different bromination pattern, leading to different chemical properties and reactivity.
2-(3,5-Dibromophenyl)acetaldehyde: Another isomer with bromine atoms at different positions, affecting its chemical behavior.
2-(2,6-Dichlorophenyl)acetaldehyde: Chlorinated analog with different halogen atoms, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where other isomers or analogs may not be as effective.
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
2-(2,6-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |
InChI Key |
HLLGVBMZPQPUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


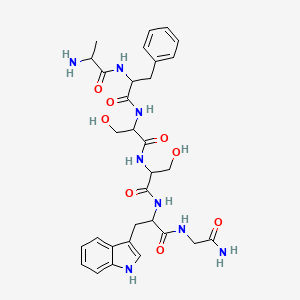

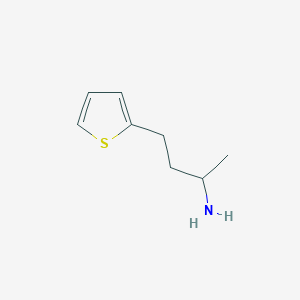
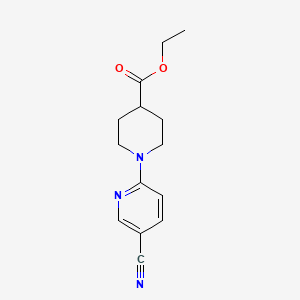
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
